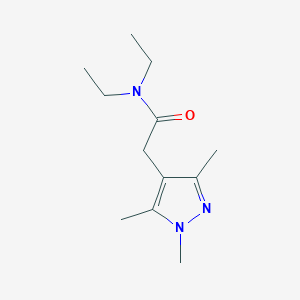
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas, and is available in a variety of formulations, including sprays, lotions, and wipes.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to work by interfering with the insects' sense of smell, making it difficult for them to locate their prey. N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act as a repellent by creating a barrier of odor that insects find unpleasant.
Biochemical and Physiological Effects:
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a low level of toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may have negative effects on the nervous system, particularly in children. More research is needed to fully understand the potential effects of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. Its effectiveness makes it a valuable tool for researchers studying insect behavior and ecology. However, N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may have negative effects on some insects, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas in which future research on N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be focused. One area is the development of new formulations of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that are more effective or longer-lasting than current formulations. Another area of research could be the development of alternative insect repellents that are safer or more environmentally friendly than N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Finally, more research is needed to fully understand the potential effects of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide on human health, particularly in children.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of diethylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects. Its effectiveness has been demonstrated in numerous studies, including laboratory studies and field trials.
Propriétés
IUPAC Name |
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-6-15(7-2)12(16)8-11-9(3)13-14(5)10(11)4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKEPASDYNPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(N(N=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)

![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)


![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

